molecular formula C19H14O B12085100 7-Methyl-2-(napthalen-2-yl)benzofuran

7-Methyl-2-(napthalen-2-yl)benzofuran

Cat. No.: B12085100
M. Wt: 258.3 g/mol
InChI Key: RASBICXGEBFNOR-UHFFFAOYSA-N
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Description

7-Methyl-2-(naphthalen-2-yl)benzofuran, with the chemical formula C9H8O, is a heterocyclic compound. It features a benzofuran ring fused to a naphthalene ring, with a methyl group at the 7-position of the benzofuran ring .

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common approach involves cyclization of a suitable precursor, such as a naphthol derivative, under specific conditions. For example, a Friedel-Crafts cyclization of 2-naphthol with an appropriate methylating agent can yield 7-methyl-2-(naphthalen-2-yl)benzofuran.

Industrial Production:

While industrial-scale production methods may vary, researchers and manufacturers typically optimize the synthetic route to achieve high yields and purity.

Chemical Reactions Analysis

7-Methyl-2-(naphthalen-2-yl)benzofuran can undergo various reactions:

    Oxidation: It may be oxidized using reagents like potassium permanganate or chromium(VI) oxide.

    Reduction: Reduction with hydrogen and a suitable catalyst can yield the corresponding dihydrobenzofuran.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

    Major Products: Depending on reaction conditions, products such as substituted benzofurans or naphthalenes may form.

Scientific Research Applications

    Medicine: Some substituted benzofurans exhibit significant anticancer activities. Researchers explore their effects on various cancer cell lines.

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Investigations into its biological activity and interactions with cellular targets are ongoing.

    Industry: Its unique structure may find applications in materials science or organic synthesis.

Mechanism of Action

The precise mechanism by which 7-Methyl-2-(naphthalen-2-yl)benzofuran exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related benzofurans and naphthalenes.

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

7-methyl-2-naphthalen-2-yl-1-benzofuran

InChI

InChI=1S/C19H14O/c1-13-5-4-8-17-12-18(20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12H,1H3

InChI Key

RASBICXGEBFNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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